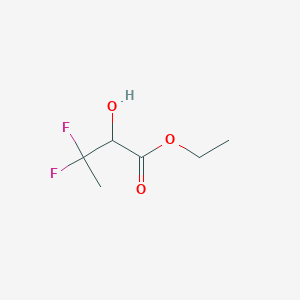
3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,3-difluorobutyric acid ethyl ester is an organic compound with the molecular formula C6H10F2O3. This compound is a derivative of butyric acid, where the hydrogen atoms at the 3-position are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3-difluorobutyric acid ethyl ester typically involves the fluorination of a suitable precursor, such as 2-hydroxybutyric acid ethyl ester. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques, such as the use of elemental fluorine or other fluorine-containing reagents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,3-difluorobutyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Oxo-3,3-difluorobutyric acid ethyl ester or 2-Hydroxy-3,3-difluorobutyric acid.
Reduction: 2-Hydroxy-3,3-difluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,3-difluorobutyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a metabolic inhibitor due to the presence of fluorine atoms, which can affect enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-3,3-difluorobutyric acid ethyl ester exerts its effects is primarily through its interaction with enzymes and other proteins. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. This can lead to inhibition of enzyme activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,3-difluorobutyric acid: Similar structure but without the ester group.
3,3-Difluorobutyric acid ethyl ester: Lacks the hydroxyl group.
2-Hydroxy-3-fluorobutyric acid ethyl ester: Contains only one fluorine atom.
Uniqueness
2-Hydroxy-3,3-difluorobutyric acid ethyl ester is unique due to the presence of both hydroxyl and ester functional groups along with two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3,3-difluoro-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3/c1-3-11-5(10)4(9)6(2,7)8/h4,9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWGGHZMTFOAPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
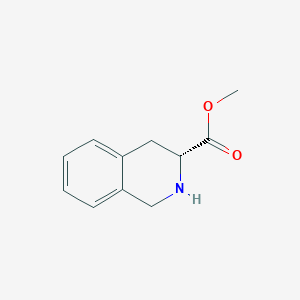
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
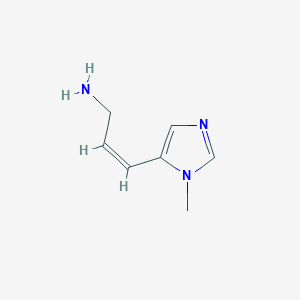

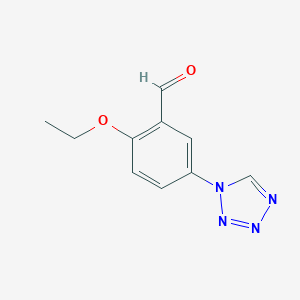
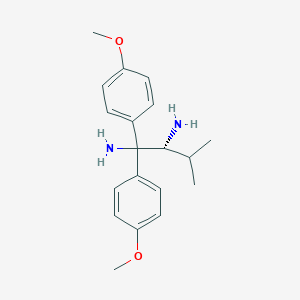
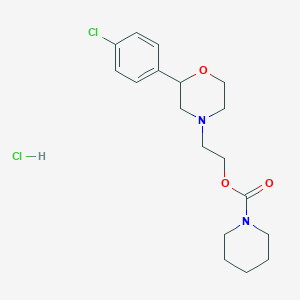
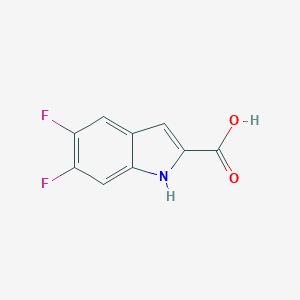
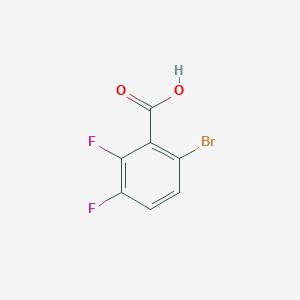
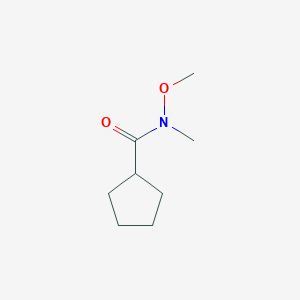
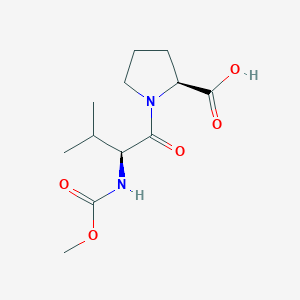
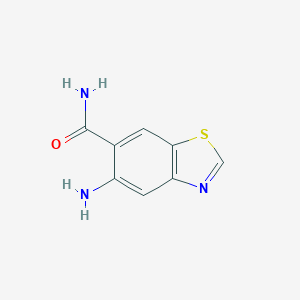
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
